molecular formula C15H17Cl2N3O2 B6576810 2-(2,4-dichlorophenoxy)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]acetamide CAS No. 1179437-12-7

2-(2,4-dichlorophenoxy)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]acetamide

Cat. No. B6576810
CAS RN: 1179437-12-7
M. Wt: 342.2 g/mol
InChI Key: KNKDBSDLFAFNMQ-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]acetamide, also known as DCP-pyrazole, is a synthetic compound that has been studied for its potential use in various scientific research applications. DCP-pyrazole is a member of the pyrazole family, which is a group of compounds that contain a five-membered heterocyclic ring with two nitrogen atoms. DCP-pyrazole is a small molecule that has a molecular weight of about 250 g/mol and is soluble in most organic solvents.

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]acetamide has been studied for its potential use in various scientific research applications. It has been used as an inhibitor of the enzyme aldehyde dehydrogenase (ALDH), which is involved in the metabolism of a variety of drugs, including benzodiazepines, barbiturates, and ethanol. 2-(2,4-dichlorophenoxy)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]acetamide has also been studied as a potential inhibitor of the enzyme monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters such as serotonin and dopamine. 2-(2,4-dichlorophenoxy)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]acetamide has also been studied as a potential inhibitor of the enzyme cytochrome P450 (CYP), which is involved in the metabolism of drugs and other xenobiotics.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]acetamide is not fully understood. However, it is believed to inhibit ALDH, MAO, and CYP enzymes by binding to their active sites. 2-(2,4-dichlorophenoxy)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]acetamide is thought to competitively inhibit these enzymes, meaning that it binds to the active site of the enzyme and prevents other molecules from binding. This competitive inhibition leads to decreased enzyme activity and, in turn, decreased metabolism of the molecules that the enzyme would normally metabolize.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(2,4-dichlorophenoxy)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]acetamide are not well understood. However, it is believed that the inhibition of ALDH, MAO, and CYP enzymes by 2-(2,4-dichlorophenoxy)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]acetamide may lead to changes in the levels of neurotransmitters in the brain, which could potentially lead to changes in behavior and cognition. Additionally, the inhibition of CYP enzymes by 2-(2,4-dichlorophenoxy)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]acetamide may lead to changes in the metabolism of drugs, potentially leading to increased or decreased drug efficacy.

Advantages and Limitations for Lab Experiments

The use of 2-(2,4-dichlorophenoxy)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]acetamide in laboratory experiments has several advantages. First, 2-(2,4-dichlorophenoxy)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]acetamide is a small molecule, making it easier to handle and store than larger molecules. Additionally, 2-(2,4-dichlorophenoxy)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]acetamide is soluble in most organic solvents, allowing for easy preparation and manipulation. Finally, 2-(2,4-dichlorophenoxy)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]acetamide is relatively inexpensive, making it a cost-effective option for laboratory experiments.
However, there are also some limitations to using 2-(2,4-dichlorophenoxy)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]acetamide in laboratory experiments. For example, the mechanism of action of 2-(2,4-dichlorophenoxy)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]acetamide is not fully understood, making it difficult to predict its effects in different experimental contexts. Additionally, the effects of 2-(2,4-dichlorophenoxy)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]acetamide on biochemical and physiological processes are not well understood, making it difficult to predict the effects of 2-(2,4-dichlorophenoxy)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]acetamide on living organisms.

Future Directions

The potential applications of 2-(2,4-dichlorophenoxy)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]acetamide in scientific research are vast and diverse. Future research could focus on further understanding the mechanism of action of 2-(2,4-dichlorophenoxy)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]acetamide, as well as its effects on biochemical and physiological processes. Additionally, future research could focus on the development of new methods for synthesizing 2-(2,4-dichlorophenoxy)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]acetamide, as well as exploring potential new uses for 2-(2,4-dichlorophenoxy)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]acetamide in scientific research. Finally, future research could focus on the potential therapeutic applications of 2-(2,4-dichlorophenoxy)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]acetamide, such as its use as an inhibitor of ALDH, MAO, and CYP enzymes.

Synthesis Methods

2-(2,4-dichlorophenoxy)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]acetamide can be synthesized from 2,4-dichlorophenol and 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine hydrochloride using a multi-step process. The reaction involves the formation of an N-arylpyrazole intermediate, which is then reacted with acetic acid to form 2-(2,4-dichlorophenoxy)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]acetamide. The reaction is carried out in a solvent such as ethanol or methanol and is generally conducted at room temperature.

properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17Cl2N3O2/c1-10-7-11(2)20(19-10)6-5-18-15(21)9-22-14-4-3-12(16)8-13(14)17/h3-4,7-8H,5-6,9H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNKDBSDLFAFNMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNC(=O)COC2=C(C=C(C=C2)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-dichlorophenoxy)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]acetamide

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